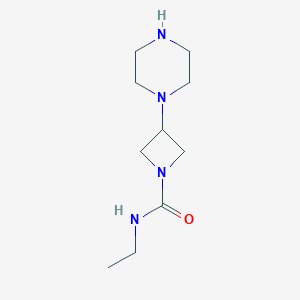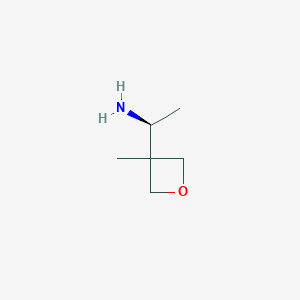
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine is a chiral amine compound featuring an oxetane ring. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The chiral center can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of chiral amines often involves asymmetric synthesis or chiral resolution techniques. Enzymatic methods using transaminases or other enzymes can also be employed to achieve high enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The oxetane ring can be reduced to form linear alcohols or ethers.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, ethers.
Substitution: Amides, substituted amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The oxetane ring can also undergo ring-opening reactions, which can be exploited in various chemical processes.
類似化合物との比較
Similar Compounds
- ®-1-(3-Methyloxetan-3-yl)ethan-1-amine
- 1-(3-Methyloxetan-3-yl)propan-1-amine
- 1-(3-Methyloxetan-3-yl)butan-1-amine
Uniqueness
(S)-1-(3-Methyloxetan-3-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the oxetane ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
(1S)-1-(3-methyloxetan-3-yl)ethanamine |
InChI |
InChI=1S/C6H13NO/c1-5(7)6(2)3-8-4-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChIキー |
VXNMAFYOYOFJFI-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1(COC1)C)N |
正規SMILES |
CC(C1(COC1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


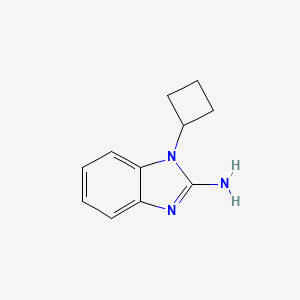

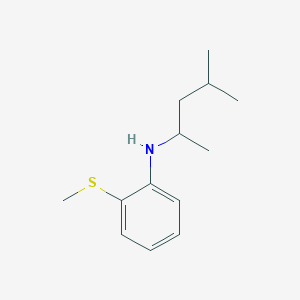
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)

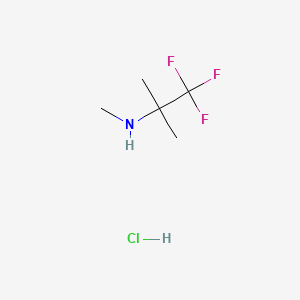
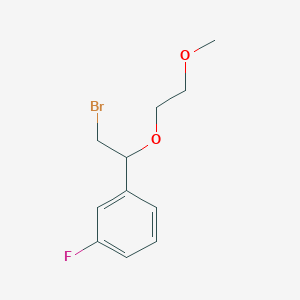
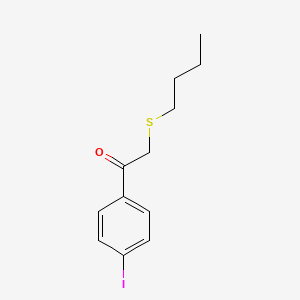
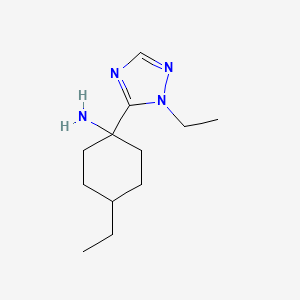
![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
